(2R)-2-methyl-3-phenylpropanoic acid
Overview
Description
(2R)-2-methyl-3-phenylpropanoic acid is a chiral compound with the molecular formula C10H12O2. It is an important intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its phenyl group attached to a propanoic acid backbone, with a methyl group at the second carbon position, making it a valuable building block in stereoselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-phenylpropanoic acid derivatives using chiral catalysts. For example, the reduction of 2-methyl-3-phenylpropanal with a chiral catalyst can yield the desired this compound with high enantioselectivity .
Another method involves the microbial biotransformation of prochiral or racemic substrates. For instance, the oxidation of racemic 2-methyl-3-phenyl-1-propanol using acetic acid bacteria can produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale biocatalytic processes. These processes utilize microbial strains or enzymes to achieve high yields and enantioselectivity. The use of biocatalysts is preferred due to their environmentally friendly nature and the ability to produce optically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
(2R)-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. Its chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-3-phenylpropanoic acid: The enantiomer of (2R)-2-methyl-3-phenylpropanoic acid, differing in the spatial arrangement of the methyl group.
2-methyl-3-phenylpropanoic acid: The racemic mixture containing both (2R) and (2S) enantiomers.
2-methyl-3-phenylpropanal: An aldehyde derivative of the compound.
Uniqueness
This compound is unique due to its high enantioselectivity and its ability to serve as a chiral building block in organic synthesis. Its specific stereochemistry allows for selective interactions in biological systems, making it valuable in the development of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(2R)-2-methyl-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14367-67-0 | |
Record name | (2R)-2-methyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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